Tenatoprazole
Overview
Description
Tenatoprazole is a proton pump inhibitor that has been developed as a potential treatment for conditions such as reflux oesophagitis and peptic ulcers . It was invented by Mitsubishi Tanabe Pharma and is characterized by its imidazopyridine ring, which distinguishes it from other proton pump inhibitors that typically contain a benzimidazole moiety . This compound has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .
Mechanism of Action
Target of Action
Tenatoprazole is a proton pump inhibitor (PPI) that primarily targets the gastric hydrogen potassium ATPase (H+/K+ ATPase) in the stomach . This enzyme, also known as the gastric acid pump, is responsible for the final step in gastric acid secretion .
Mode of Action
This compound is an acid-activated prodrug . It is converted to its active form, either sulfenamide or sulfenic acid, by acid in the secretory canaliculus of the stimulated parietal cell of the stomach . This active species binds covalently to luminally accessible cysteines of the gastric H+/K±ATPase, resulting in disulfide formation and inhibition of acid secretion .
Biochemical Pathways
The inhibition of the H+/K±ATPase by this compound disrupts the final step in gastric acid secretion, leading to a decrease in stomach acidity . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants .
Pharmacokinetics
This compound is metabolized in the human liver to three major metabolites: 5′-hydroxy this compound, this compound sulfide, and this compound sulfone . This metabolism is primarily catalyzed by cytochrome P450 enzymes 2C19 (CYP2C19) and 3A4 (CYP3A4) . CYP2C19 prefers the hydroxylation of this compound at the C-5′ position, while CYP3A4 is mainly involved in the sulfoxidation reaction to make this compound sulfone . This compound sulfide is formed spontaneously and non-enzymatically from this compound .
Result of Action
The molecular and cellular effects of this compound’s action involve the suppression of gastric acid secretion, which can promote the healing of gastric ulcers and manage gastric acid hypersecretion disorders such as reflux esophagitis .
Action Environment
The efficacy of this compound is influenced by its plasma half-life, which is seven-fold longer than other conventional drugs in the same class . This results in a prolonged duration of acid secretion inhibition . Furthermore, the bioavailability of this compound is two-fold greater in the (S)-tenatoprazole sodium salt hydrate form compared to the free form in dogs . This increased bioavailability is due to differences in the crystal structure and hydrophobic nature of the two forms .
Biochemical Analysis
Biochemical Properties
Tenatoprazole binds at the catalytic subunit of the gastric acid pump with a stoichiometry of 2.6 nmol mg (-1) of the enzyme in vitro . In vivo, maximum binding of this compound was 2.9 nmol mg (-1) of the enzyme at 2 h after IV administration .
Cellular Effects
The active species of this compound binds to luminally accessible cysteines of the gastric H+,K+ -ATPase resulting in disulfide formation and acid secretion inhibition .
Molecular Mechanism
The binding sites of this compound are in the TM5/6 region at Cys813 and Cys822 as shown by tryptic and thermolysin digestion of the ATPase labeled by this compound .
Temporal Effects in Laboratory Settings
Decay of this compound binding on the gastric H+,K+ -ATPase consisted of two components. One was relatively fast, with a half-life 3.9 h due to reversal of binding at cysteine 813, and the other was a plateau phase corresponding to ATPase turnover reflecting binding at cysteine 822 that also results in sustained inhibition in the presence of reducing agents in vitro .
Dosage Effects in Animal Models
The stability of inhibition and the long plasma half-life of this compound should result in prolonged inhibition of acid secretion as compared to omeprazole .
Metabolic Pathways
The metabolic pathways of this compound involve its conversion to the active sulfenamide or sulfenic acid by acid in the secretory canaliculus of the stimulated parietal cell of the stomach .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole involves the formation of its core imidazopyridine structure. One common method includes the reaction of 2-chloro-5-methoxy-3,5-dimethylpyridine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 2-mercaptoimidazole under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tenatoprazole undergoes several types of chemical reactions, including oxidation and reduction. In the liver, it is metabolized primarily by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 .
Common Reagents and Conditions:
Oxidation: this compound is oxidized to form this compound sulfone and 5′-hydroxy this compound.
Reduction: It can also be reduced to form this compound sulfide.
Major Products: The major metabolites of this compound include this compound sulfone, this compound sulfide, and 5′-hydroxy this compound .
Scientific Research Applications
Comparison with Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Comparison: Tenatoprazole differs from these compounds primarily in its chemical structure and pharmacokinetic properties. While most proton pump inhibitors contain a benzimidazole ring, this compound has an imidazopyridine ring . This structural difference contributes to its longer half-life, which is about seven times longer than that of other proton pump inhibitors . This prolonged half-life allows for more sustained acid suppression, making this compound a unique and potentially more effective treatment option for acid-related disorders .
Biological Activity
Tenatoprazole is a novel proton pump inhibitor (PPI) that has garnered attention for its unique pharmacological properties and biological activities. This article delves into the biological activity of this compound, focusing on its metabolic pathways, acid suppression efficacy, and antiviral potential.
Overview of this compound
This compound, also known as TU-199 and STU-Na, was developed by Mitsubishi Tanabe Pharma and is characterized by an imidazopyridine ring structure. It functions primarily by inhibiting the gastric acid pump, leading to reduced gastric acidity. Notably, this compound has a plasma half-life approximately seven times longer than conventional PPIs, which enhances its therapeutic efficacy in managing acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Metabolic Pathways
Research has identified the roles of cytochrome P450 enzymes in the metabolism of this compound. Key findings include:
- Enzymatic Activity : Both CYP2C19 and CYP3A4 are involved in the monooxygenation of this compound, leading to the formation of several metabolites including 5′-hydroxythis compound and this compound sulfone. A significant metabolite identified is this compound sulfide, which is formed spontaneously from this compound .
- New Metabolite Discovery : A novel metabolite, 1′-N-oxy-5′-hydroxythis compound sulfide, has been reported for the first time, indicating the complexity of its metabolic fate .
Table 1: Metabolites of this compound
Metabolite | Formation Pathway | Enzyme Involved |
---|---|---|
This compound | Parent compound | N/A |
5′-Hydroxythis compound | Monooxygenation | CYP2C19 |
This compound sulfone | Sulfoxidation | CYP3A4 |
This compound sulfide | Spontaneous formation | N/A |
1′-N-oxy-5′-hydroxythis compound sulfide | Unknown pathway | N/A |
Acid Suppression Efficacy
Clinical studies have demonstrated that this compound exhibits superior acid suppression compared to other PPIs like esomeprazole. Key findings from a comparative study include:
- Intragastric pH Control : In a randomized crossover study involving healthy volunteers, this compound (40 mg) maintained a higher median intragastric pH over 48 hours compared to esomeprazole (40 mg). Specifically, the median pH was 4.3 for this compound versus 3.9 for esomeprazole (P < 0.08) with a significant reduction in nocturnal acid breakthroughs observed .
Table 2: Comparative Acid Suppression
Drug | Median pH (48h) | % Time Above pH 4 | Night-time Median pH |
---|---|---|---|
This compound 40 mg | 4.3 | 57% | 4.2 |
Esomeprazole 40 mg | 3.9 | 49% | 2.9 |
Antiviral Activity
Recent studies have explored the antiviral properties of this compound against various viral families. Notably:
- Inhibition of Virus Replication : this compound demonstrated selective inhibition against certain enveloped viruses such as members of the filo and herpes virus families but showed no significant effect on flavivirus replication at concentrations up to 100 µM .
- Mechanism of Action : The drug appears to interfere with viral egress rather than replication itself, indicating potential applications beyond gastric acid suppression .
Case Studies and Clinical Implications
This compound's unique properties have led to ongoing clinical trials assessing its effectiveness in various conditions:
- Gastroesophageal Reflux Disease (GERD) : Clinical trials are evaluating its long-term efficacy in managing GERD symptoms compared to standard therapies.
- Antiviral Applications : Investigations into its potential use as an adjunct therapy in viral infections are underway, focusing on its mechanism of action against specific viruses.
Properties
IUPAC Name |
5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFDAUIVDSSISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046687 | |
Record name | Tenatoprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113712-98-4 | |
Record name | Tenatoprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113712-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenatoprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenatoprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENATOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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